

A Technical Guide to the Synthesis and Isotopic Labeling of Latanoprost Acid-d4

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Compound of Interest

Compound Name: Latanoprost acid-d4

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This in-depth technical guide details the synthesis of **Latanoprost acid-d4**, a crucial internal standard for the pharmacokinetic and metabolic studies of Latanoprost. This document provides a comprehensive overview of the synthetic pathway, focusing on the incorporation of deuterium isotopes, detailed experimental protocols, and relevant quantitative data.

Introduction

Latanoprost is a prostaglandin F2 α analogue and a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. As a prodrug, Latanoprost is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. To accurately quantify Latanoprost and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. **Latanoprost acid-d4**, with four deuterium atoms on the α -carboxyl chain, serves as an ideal standard for mass spectrometry-based bioanalytical methods.

Synthesis of Latanoprost Acid-d4



The synthesis of **Latanoprost acid-d4** follows the well-established convergent synthesis strategy for prostaglandins, originally developed by E.J. Corey. The key step for isotopic labeling involves the use of a deuterated Wittig reagent to introduce the deuterium-labeled α -side chain onto the core cyclopentane intermediate.

Synthetic Scheme Overview

The overall synthetic approach can be summarized in the following key stages:

- Preparation of the Corey Aldehyde Intermediate: This involves the synthesis of the bicyclic lactone core with the correct stereochemistry for the hydroxyl groups and the ω -side chain.
- Synthesis of the Deuterated Wittig Reagent: The isotopic label is introduced via the synthesis of (4-carboxybutyl-d4)triphenylphosphonium bromide.
- Wittig Reaction: The deuterated Wittig reagent is coupled with the Corey aldehyde intermediate to form the full carbon skeleton of **Latanoprost acid-d4**.
- Purification: The final product is purified using chromatographic techniques.

Key Reagents and Intermediates

Compound Name	Structure	Role
Corey Aldehyde Intermediate	 (Structure of Corey Aldehyde)	Core cyclopentane building block
(4-carboxybutyl-d4)triphenylphosphonium bromide	 (Structure of Deuterated Wittig Reagent)	Introduces the deuterated α -chain
Latanoprost Acid-d4	https://chart.googleapis.com/chart?cht=tx&chl=C%E2%82%82%E2%82%83H%E2%82%83%E2%82%80D%E2%82%84O%E2%82%85" width="200"/> =L	[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of **Latanoprost acid-d4**, adapted from established prostaglandin synthesis protocols.[3]

Preparation of the Ylide from (4-carboxybutyl-d4)triphenylphosphonium bromide

Materials:

- (4-carboxybutyl-d4)triphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- A suspension of (4-carboxybutyl-d4)triphenylphosphonium bromide (66.0 g) in anhydrous THF (200 mL) is stirred in a reaction vessel under an inert atmosphere (e.g., argon).[3]
- The suspension is cooled to 0-5 °C using an ice bath.[3]
- Potassium tert-butoxide (33.3 g) is added portion-wise to the stirred suspension.[3]
- The mixture is then allowed to warm to room temperature and stirred for 0.5 hours, during which a red-orange suspension of the ylide is formed.[3]

Wittig Reaction for the Synthesis of Latanoprost Acid-d4

Materials:

- Corey aldehyde intermediate [11a]
- The freshly prepared deuterated ylide suspension from the previous step
- Anhydrous Tetrahydrofuran (THF)
- Ice water

Procedure:

- A solution of the Corey aldehyde intermediate [11a] (13.0 g) in anhydrous THF (100 mL) is prepared.[3]
- The ylide suspension is cooled to -15 °C.[3]
- The solution of the Corey aldehyde intermediate is added dropwise to the ylide suspension over 2 hours.[3]

- The reaction mixture is stirred for 3 hours at -15 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]
- Upon completion, the reaction is quenched by pouring the mixture into ice water (1 L).[3]

Purification of Latanoprost Acid-d4

Procedure:

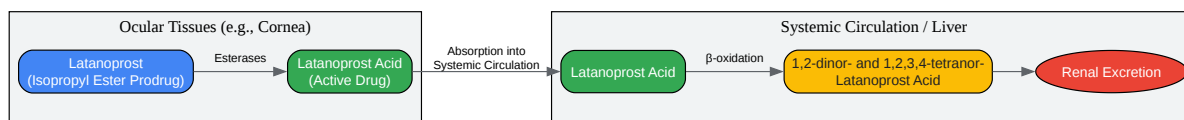
- The aqueous mixture from the Wittig reaction is extracted with an organic solvent such as ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield pure **Latanoprost acid-d4**.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₂₃ H ₃₀ D ₄ O ₅	[1][2]
Molecular Weight	394.54 g/mol	[1]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₄)	[4][5]
Chemical Purity	≥95% (HPLC)	
Appearance	Pale yellow oil	
Optical Rotation	[α] _D 26.0 to 36.0°, c = 0.1 in methanol (for non-deuterated)	

Visualization of Latanoprost Metabolism

Latanoprost is a prodrug that undergoes metabolic activation and subsequent degradation. Understanding this pathway is critical for interpreting pharmacokinetic data, where **Latanoprost acid-d4** is used as an internal standard.



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Caption: Metabolic pathway of Latanoprost.

The provided DOT script visualizes the metabolic activation of the Latanoprost prodrug to its active acid form within the eye, followed by its systemic metabolism and excretion.

Conclusion

The synthesis of **Latanoprost acid-d4** is a critical process for the development and validation of bioanalytical methods used in drug metabolism and pharmacokinetic studies of Latanoprost. The key to the isotopic labeling is the use of a deuterated Wittig reagent, which allows for the precise and stable incorporation of deuterium atoms into the α -carboxyl chain. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug development and analysis.

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Product - Dove Research & Analytics Laboratory [doverresearchlab.com]
- 3. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]
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